2-benzoyl-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzoyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-10-13-12-8-4-5-9-14(12)17-15(13)16(19)11-6-2-1-3-7-11/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHQKHSKXVSZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzoyl 1h Indole 3 Carbaldehyde
The synthesis of 2-benzoyl-1H-indole-3-carbaldehyde is a multi-step process that hinges on the initial formation of the indole-3-carbaldehyde core, followed by the strategic introduction of a benzoyl group at the C2 position. This process involves sophisticated chemical strategies that leverage the inherent reactivity of the indole (B1671886) nucleus while controlling regioselectivity.
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Aldehyde Moiety at C3
The aldehyde group at the C3 position is a key site for a multitude of chemical transformations, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds.
Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensations)
The carbonyl group of the aldehyde is electrophilic and readily undergoes condensation reactions with various nucleophiles. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. This reaction is fundamental in the synthesis of a wide array of derivatives. For instance, the reaction of 2-phenyl-1H-indole-3-carbaldehyde with appropriate amine precursors is a common strategy to generate novel compounds with potential biological activities. ontosight.ai
Similarly, Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, provides a straightforward route to the synthesis of α,β-unsaturated systems. These reactions are typically catalyzed by a weak base and are driven by the formation of a stable conjugated product.
Oxidation and Reduction Pathways
The aldehyde functionality can be easily manipulated through oxidation and reduction reactions. Oxidation of the C3-aldehyde to a carboxylic acid can be achieved using various oxidizing agents. For example, potassium permanganate (B83412) has been successfully used to oxidize the aldehyde in a related N-benzyl-1H-indole-3-carbaldehyde to the corresponding carboxylic acid in high yield. This transformation provides access to 2-benzoyl-1H-indole-3-carboxylic acid and its derivatives, which are also of interest in medicinal chemistry. epa.gov
Conversely, reduction of the aldehyde group to a primary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This reaction yields (2-benzoyl-1H-indol-3-yl)methanol, a versatile intermediate for further functionalization. A more comprehensive reduction of both the aldehyde and the benzoyl ketone can be achieved under more forcing conditions, such as the Wolff-Kishner reduction, which operates under strongly basic conditions. wikipedia.org
C–C and C–N Coupling Reactions Facilitated by the Carbonyl Group
The aldehyde at C3 serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net For example, it can participate in cascade annulation reactions. In one study, 1-methyl-1H-indole-3-carbaldehyde underwent a rhodium-catalyzed [3+2] cascade annulation with alkynes to produce cyclopenta[b]indol-1(4H)-one derivatives. acs.orgacs.org While this specific example uses an N-methylated analog, it highlights the potential of the C3-aldehyde to engage in complex cyclization reactions.
Furthermore, the aldehyde group can direct C-H functionalization at other positions of the indole (B1671886) ring. Palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehyde with iodoarenes has been shown to selectively occur at the C4 position, demonstrating the directing group ability of the formyl moiety. nih.govacs.org
Reactivity of the Indole Nitrogen (N1-H) and Potential for N-Functionalization
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for N-functionalization. Under basic conditions, the N-H proton can be abstracted to generate an indolyl anion, which is a potent nucleophile. researchgate.net This anion can then react with various electrophiles to introduce substituents at the N1 position.
Common N-functionalization reactions include N-alkylation and N-acylation. For instance, treatment of 2-(1H-indol-3-yl)quinazolin-4(3H)-one with benzoyl chloride resulted in the formation of the N-benzoyl derivative. nih.gov Similarly, N-acylation of indole-3-carboxaldehyde (B46971) with chloroacetyl chloride has been reported as a key step in the synthesis of more complex analogues. derpharmachemica.com The introduction of a substituent at the N1 position can significantly influence the electronic properties and steric environment of the indole ring, thereby modulating its reactivity in subsequent transformations.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net The preferred site of electrophilic attack on the indole nucleus is generally the C3 position. ic.ac.uk However, since this position is already substituted in 2-benzoyl-1H-indole-3-carbaldehyde, electrophilic substitution would be directed to other positions.
The presence of both an electron-withdrawing benzoyl group at C2 and an electron-withdrawing carbaldehyde group at C3 deactivates the pyrrole (B145914) part of the indole ring towards electrophilic attack. Consequently, electrophilic substitution is more likely to occur on the benzene (B151609) portion of the indole nucleus, typically at the C5 or C6 positions. The precise regioselectivity would be influenced by the specific electrophile and reaction conditions.
Influence of the 2-Benzoyl Group on Overall Reactivity and Regioselectivity
Furthermore, the benzoyl group can influence the reactivity of the C3-aldehyde. Its steric bulk may hinder the approach of certain reagents to the aldehyde or the N1 position. Electronically, the benzoyl group's electron-withdrawing nature enhances the electrophilicity of the C2 position, which could potentially participate in certain nucleophilic addition or substitution reactions under specific conditions. The presence of substituents on the benzoyl ring itself can further modulate the electronic properties of the entire molecule, offering a means to fine-tune its reactivity for specific synthetic applications. nih.gov
| Reaction Type | Reagents and Conditions | Product Type |
| Schiff Base Formation | Primary amines | Imines |
| Knoevenagel Condensation | Active methylene compounds, weak base | α,β-Unsaturated systems |
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Primary alcohols |
| C-H Arylation | Iodoarenes, Palladium catalyst | C4-arylated indoles |
| N-Acylation | Acyl chlorides, base | N-acylated indoles |
Derivatization Strategies and Scaffold Construction
Preparation of Heterocyclic Derivatives
The strategic placement of the formyl and benzoyl groups on the indole (B1671886) ring of 2-benzoyl-1H-indole-3-carbaldehyde allows for a multitude of cyclization and condensation reactions, leading to the formation of various heterocyclic systems.
Synthesis of Chalcones and Pyrazole (B372694) Derivatives
The aldehyde functionality of this compound readily undergoes condensation reactions. One of the fundamental transformations is the Claisen-Schmidt condensation with acetophenones or other ketones to furnish chalcones. These α,β-unsaturated ketones are valuable intermediates in their own right, serving as precursors for various heterocyclic compounds.
The general synthetic approach to these chalcones involves the reaction of this compound with an appropriate ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.
These indole-based chalcones can be further utilized to construct pyrazole derivatives. The reaction of these chalcones with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or substituted hydrazines, leads to the formation of pyrazolines, which can subsequently be oxidized to the corresponding pyrazoles. This cyclization reaction typically proceeds by the initial formation of a hydrazone followed by an intramolecular Michael addition.
A representative reaction scheme is the condensation of an indole chalcone (B49325) with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid, often with heating, to yield the pyrazoline intermediate. Subsequent oxidation, if required, can be achieved using various oxidizing agents to afford the aromatic pyrazole ring.
Formation of Pyrimidine (B1678525) and Thiazole (B1198619) Scaffolds
The construction of pyrimidine and thiazole rings from this compound is a testament to its versatility. Pyrimidine derivatives can be synthesized through reactions involving the aldehyde group with compounds containing an active methylene (B1212753) group adjacent to a urea (B33335) or thiourea (B124793) moiety. For instance, a multicomponent reaction involving this compound, a β-ketoester, and urea or thiourea can lead to the formation of dihydropyrimidinone or dihydropyrimidinethione derivatives, respectively.
The synthesis of thiazole derivatives from this compound often proceeds via an initial conversion of the aldehyde to an α-haloketone or a related reactive intermediate. For example, the aldehyde can be first converted to a chalcone, which is then brominated to give an α,β-dibromo ketone. This intermediate can then react with a thiourea or thioamide in a Hantzsch-type synthesis to afford the corresponding thiazole derivative. nih.govjpionline.org
| Reactant for Thiazole Synthesis | Resulting Thiazole Derivative |
| Thiourea | 2-Amino-4-(2-benzoyl-1H-indol-3-yl)thiazole |
| Thioacetamide | 2-Methyl-4-(2-benzoyl-1H-indol-3-yl)thiazole |
Construction of Hydrazone and Quinazolinone Derivatives
The aldehyde group of this compound readily reacts with hydrazine and its derivatives to form stable hydrazones. This reaction is typically carried out by refluxing the aldehyde with the desired hydrazine in an alcoholic solvent, often with a catalytic amount of acid.
These hydrazones are not only stable final products but also serve as key intermediates for the synthesis of other heterocyclic systems. For instance, the reaction of this compound with 2-aminobenzohydrazide can lead to the formation of quinazolinone derivatives. The initial hydrazone formation is followed by an intramolecular cyclization and dehydration to yield the quinazolinone ring system. nih.gov
Development of Imidazole (B134444) and Spiroindoline Compounds
The synthesis of imidazole derivatives from this compound can be achieved through multicomponent reactions. A notable example is the Radziszewski synthesis, where the aldehyde reacts with a 1,2-dicarbonyl compound (like benzil), and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) to form a tri-substituted imidazole. ijsrst.comnih.gov In this case, 2-(2-benzoyl-1H-indol-3-yl)-4,5-diphenyl-1H-imidazole would be the expected product.
Spiroindoline derivatives, which feature a spirocyclic junction at the 3-position of the indole ring, can also be synthesized from this compound. One approach involves a [3+2] cycloaddition reaction of an azomethine ylide with the exocyclic double bond of a 3-ylideneoxindole derivative, which can be prepared from this compound. For instance, the reaction of sarcosine (B1681465) and this compound can generate an azomethine ylide in situ, which then reacts with a suitable dipolarophile to yield a spiro[indole-3,2'-pyrrolidine] derivative. nih.govrsc.org
Multicomponent Reaction (MCR) Applications of this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound is an excellent substrate for various MCRs due to its reactive aldehyde group. nih.govarkat-usa.org
One prominent example is the Biginelli reaction, or a variation thereof, where this compound can react with a β-dicarbonyl compound (like ethyl acetoacetate) and urea or thiourea to produce dihydropyrimidinones or dihydropyrimidinethiones bearing the 2-benzoyl-1H-indole moiety. nih.gov
Another application is in the Ugi four-component reaction. While the aldehyde itself is a key component, its derivatives can also participate. For instance, the corresponding isocyanide derived from the indole nucleus can react with an aldehyde, an amine, and a carboxylic acid to generate complex α-acylamino carboxamides.
The Kabachnik-Fields reaction is another MCR where this compound can be utilized. In this reaction, the aldehyde condenses with an amine and a dialkyl phosphite (B83602) to form α-aminophosphonates, which are compounds of significant interest in medicinal chemistry.
Design and Synthesis of Conformationally Restricted Analogues
The development of conformationally restricted analogues of bioactive molecules is a common strategy in medicinal chemistry to enhance potency and selectivity. The indole scaffold of this compound provides a template for the design of such analogues. nih.gov
One approach involves the creation of additional rings fused to the indole core, thereby locking the conformation of the side chains. For example, an intramolecular Friedel-Crafts reaction can be employed to cyclize a suitable N-substituted derivative of this compound, leading to a rigid polycyclic system.
Another strategy is the introduction of spirocyclic centers, as mentioned in the synthesis of spiroindolines. These spiro compounds inherently possess a three-dimensional and conformationally constrained structure. The synthesis of such analogues often involves multi-step sequences starting from this compound, where the aldehyde group is first transformed into a suitable functional group that can participate in the key cyclization step.
| Starting Material / Intermediate | Reaction Type | Resulting Conformationally Restricted Analogue |
| N-Acyl-2-benzoyl-1H-indole-3-carbaldehyde | Intramolecular Friedel-Crafts | Fused polycyclic indole |
| This compound | [3+2] Cycloaddition | Spiro[indole-3,2'-pyrrolidine] |
Development of Polycyclic Structures Incorporating the Indole Core
The strategic placement of the benzoyl and carbaldehyde moieties in this compound provides a robust platform for the synthesis of polycyclic compounds. The aldehyde group serves as a versatile handle for cyclization reactions, while the benzoyl group can influence the reactivity of the indole ring and, in some cases, participate directly in the ring-forming process.
One of the key strategies for constructing polycyclic systems from indole-3-carbaldehydes is through condensation reactions with various nucleophiles, followed by intramolecular cyclization. The aldehyde functionality readily reacts with compounds containing active methylene groups, amines, and other nucleophilic species to form intermediates primed for subsequent ring closure.
For instance, the reaction of indole-3-carbaldehydes with alkynes in the presence of a rhodium catalyst has been shown to produce cyclopenta[b]indol-1(4H)-ones. acs.orgacs.org This aldehyde-assisted oxidative [3+2] cascade annulation provides a direct route to a five-membered ring fused to the indole core. While specific examples starting from this compound are not extensively documented in the provided search results, the general applicability of this method to a range of substituted indole-3-carbaldehydes suggests its potential for creating analogous polycyclic structures. acs.orgacs.org The electronic properties of the substituents on the indole ring have been found to significantly impact the reaction efficiency, with electron-donating groups often favoring higher yields. acs.orgacs.org
Another significant class of polycyclic structures derived from indoles are the indoloquinolines, which are known for their biological activities. nih.gov Various synthetic routes to indolo[3,2-c]quinolines have been developed, often involving the cyclization of precursors derived from indole building blocks. nih.govresearchgate.net Multicomponent reactions (MCRs) have also emerged as a powerful tool for the synthesis of indolo[3,2-c]quinolinones, allowing for the rapid assembly of complex molecules from simple starting materials. rug.nl These reactions highlight the versatility of the indole core in constructing fused nitrogen-containing heterocycles.
Furthermore, the aldehyde group of indole-3-carbaldehydes can participate in condensation reactions with active methylene compounds, such as malononitrile (B47326) and barbituric acid derivatives, to yield Knoevenagel condensation products. researchgate.net While these reactions primarily extend the side chain at the C3 position, subsequent intramolecular cyclizations can lead to the formation of new rings, although this is dependent on the nature of the substituents and the reaction conditions.
The development of polycyclic frameworks from this compound and its analogs is an active area of research, driven by the quest for novel compounds with unique biological and material properties. The strategic functionalization of the indole core provides a powerful platform for the generation of molecular diversity.
Research Findings on the Synthesis of Polycyclic Indole Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1-Methyl-1H-indole-3-carbaldehyde | 1,2-Diphenylethyne, [Rh(OAc)2]2, Cu(OAc)2·H2O, CsOPiv, dioxane, 140 °C, 24 h, air | 4-Methyl-2,3-diphenylcyclopenta[b]indol-1(4H)-one | 81% | acs.orgacs.org |
| 4-Methyl-1-methyl-1H-indole-3-carbaldehyde | 1,2-Diphenylethyne, [Rh(OAc)2]2, Cu(OAc)2·H2O, CsOPiv, dioxane, 140 °C, 24 h, air | 2,3-Diphenyl-4,8-dimethylcyclopenta[b]indol-1(4H)-one | 73-76% | acs.org |
| 1H-Indole-3-carbaldehyde | Anthranilamide, p-TSA, acetonitrile, reflux, 4 h | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 33% | nih.gov |
| 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde | 1,3-Dimethylbarbituric acid, piperidine, ethanol, reflux | 5-[1-(Oxiran-2-ylmethyl)-1H-indol-3-ylmethylene]-1,3-dimethylpyrimidine-2,4,6-trione | - | researchgate.net |
| 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde | Malononitrile, piperidine, ethanol, reflux | 2-[1-(Oxiran-2-ylmethyl)-1H-indol-3-ylmethylene]malononitrile | - | researchgate.net |
Biological Activity Studies and Mechanistic Insights
Anticancer Research Pathways
The fight against cancer has led researchers to explore diverse molecular scaffolds, with indole (B1671886) derivatives showing considerable promise. researchgate.net Research into analogs of 2-benzoyl-1H-indole-3-carbaldehyde has uncovered several mechanisms through which these compounds may exert their anticancer effects, primarily focusing on the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the inhibition of critical molecular pathways that drive cancer cell growth.
Investigation of Apoptosis Induction Mechanisms
Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells, allowing them to survive and proliferate indefinitely. A key strategy in cancer therapy is to reactivate this process. Studies on novel isatin-indole conjugates, which are structurally related to the indole core, have shown that these molecules can induce apoptosis by targeting anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov These proteins are often overexpressed in tumors, contributing to drug resistance. nih.gov Inhibition of Bcl-2 and Bcl-xL by these indole derivatives leads to a cascade of events culminating in cancer cell death, highlighting a potential mechanism for related compounds. nih.gov
For instance, certain 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives have demonstrated potent, dose-dependent inhibition of Bcl-2 and Bcl-xL protein expression in colorectal cancer cell lines. nih.gov This suggests that the indole-3-carbaldehyde framework is a viable starting point for developing agents that trigger apoptosis by modulating the Bcl-2 family of proteins.
Studies on Cell Cycle Arrest Modalities
The cell cycle is a series of events that leads to cell division and replication. Cancer cells exhibit uncontrolled progression through this cycle. A number of small molecules based on the indole scaffold have been found to interrupt this process, causing cell cycle arrest and preventing tumor growth.
Specifically, research on 2-phenylindole-3-carbaldehydes, close structural analogs of the 2-benzoyl derivative, has revealed potent antimitotic activity. nih.gov These compounds have been shown to induce cell cycle arrest in the G2/M phase in human breast cancer cells (MDA-MB-231 and MCF-7). nih.gov The arrest at this specific phase prevents the cells from entering mitosis, thereby halting their proliferation. This effect was observed with some derivatives exhibiting IC₅₀ values in the low nanomolar range (5-20 nM). nih.gov
Table 1: Effect of an Indole Derivative on Cell Cycle Distribution in Cancer Cells This table is representative of data for related indole compounds, as detailed in the referenced study.
| Treatment | Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| Control | A549 | 31.03 ± 1.86 | 34.72 ± 1.80 | 34.23 ± 1.38 |
| Compound 10 | A549 | 20.34 ± 1.56 | 30.34 ± 2.01 | 49.30 ± 1.99 |
| Control | MDA-MB-231 | 28.51 ± 2.09 | 35.51 ± 2.10 | 35.96 ± 1.97 |
| Compound 10 | MDA-MB-231 | 17.58 ± 1.45 | 37.82 ± 2.57 | 44.58 ± 3.03 |
Data adapted from studies on benzimidazole (B57391) derivatives, illustrating the type of analysis performed for cell cycle arrest studies. mdpi.com Compound 10 is a benzimidazole-based 1,3,4-oxadiazole (B1194373) derivative.
Targeting of Molecular Pathways Associated with Cancer Cell Proliferation
The mechanism underlying cell cycle arrest by indole derivatives often involves targeting specific molecular components. For 2-phenylindole-3-carbaldehydes, the G2/M arrest is rationalized by their ability to inhibit tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting tubulin function, these compounds prevent the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. nih.gov
Other indole derivatives have been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in cancer cell survival by transcribing anti-apoptotic genes. researchgate.net Furthermore, pathways such as the MAPK signaling cascade, which is central to cell proliferation and survival, have been identified as targets for various indole alkaloids in cancer treatment. mdpi.com
Antimicrobial Activity Evaluations
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. The indole-3-carbaldehyde core has been explored as a template for developing novel compounds to combat bacterial and fungal infections. researchgate.netresearchgate.net
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their activity against a panel of pathogenic bacteria. Studies on indole-3-aldehyde hydrazones showed a broad spectrum of activity. researchgate.net
More specifically, a derivative compound, 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one, was synthesized from a related indole structure and tested for its antimicrobial properties. nih.gov While many related quinazolinone derivatives were inactive against the Gram-negative bacterium Escherichia coli, some showed moderate to high activity against Gram-positive organisms. nih.gov For example, a related iodo-substituted indolylquinazolinone demonstrated a potent minimum inhibitory concentration (MIC) of 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 3.90 µg/mL against S. aureus. nih.gov This highlights a selective activity profile that is common among this class of compounds.
Table 2: Representative Antibacterial Activity (MIC, µg/mL) of Indole Derivatives This table compiles data for different indole derivative classes to illustrate typical findings.
| Compound Class | Staphylococcus aureus (Gram-positive) | MRSA (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
|---|---|---|---|---|
| Indole-3-aldehyde Hydrazones | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 | researchgate.net |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 3.90 | 0.98 | Inactive | nih.gov |
Antifungal Activity Assessments
In addition to antibacterial properties, indole derivatives have been assessed for their ability to combat fungal pathogens. The parent compound, indole-3-carboxaldehyde (B46971), has demonstrated efficacy in controlling the plant pathogenic fungus Fusarium solani. mdpi.com Mechanistic studies showed that it disrupts the fungal cell membrane and mitochondrial function. mdpi.com
In studies involving human pathogens, various indole derivatives have been tested against Candida albicans, a common cause of opportunistic fungal infections. researchgate.netnih.gov While many compounds show little to no effect, specific derivatives, such as 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, have exhibited notable antifungal activity with an MIC of 7.80 µg/mL against C. albicans. nih.gov This indicates that specific substitutions on the indole-quinazolinone scaffold are crucial for conferring antifungal properties.
Efficacy Against Drug-Resistant Pathogens (e.g., MRSA)
Direct studies on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) are not extensively detailed in the current body of scientific literature. However, research into structurally related indole derivatives provides context for the potential antibacterial activity of this class of compounds.
The challenge of antibiotic resistance, particularly from pathogens like MRSA, has driven the search for new antibacterial agents. nih.govnih.gov Synthetic indole derivatives are among the compounds being investigated to address this need. nih.gov Studies have shown that certain synthetic indole compounds can be effective against a range of multidrug-resistant gram-positive bacteria, including MRSA. nih.gov For instance, research on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which can be synthesized from indole-3-carbaldehyde precursors, has identified compounds with significant activity against MRSA. One such derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against an MRSA strain. nih.gov Similarly, other complex hybrid molecules incorporating the indole structure have shown promising MIC values against MRSA, sometimes as low as 1–2 µg/mL. mdpi.com These findings underscore the potential of the indole scaffold as a basis for developing new agents to combat drug-resistant bacteria, although specific data for this compound is pending.
Table 1: MIC Values of Selected Indole Derivatives Against MRSA
| Compound | MRSA Strain | MIC (μg/mL) |
|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | ATCC 43300 | 0.98 |
This table presents data for derivatives of the indole scaffold to provide context. Data for this compound is not available.
Anti-Inflammatory Research Approaches
Specific investigations into the anti-inflammatory properties of this compound have not been identified. However, research on its parent molecule, indole-3-carboxaldehyde (IAld), offers significant insights into the potential mechanisms by which such compounds may exert anti-inflammatory effects.
Indole-3-carboxaldehyde, a tryptophan metabolite originating from gut microbiota, has been shown to protect against intestinal inflammatory diseases. Studies have found that IAld can inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a key component in the inflammatory response. Mechanistically, IAld appears to function as an endogenous antioxidant, preventing the production of reactive oxygen species (ROS) and preserving mitochondrial membrane potential, which in turn blocks the NF-κB/NLRP3 inflammatory pathway. This activity is mediated through the activation of the aryl hydrocarbon receptor (AhR). These findings suggest that the indole-3-carbaldehyde core structure is a promising scaffold for targeting inflammation, though further research is needed to determine if the addition of a 2-benzoyl group modifies this activity.
Antiviral Activity Exploration
There is currently a lack of specific published research detailing the antiviral activity of this compound. The scientific community has, however, explored other indole derivatives for their potential as antiviral agents. For example, various compounds based on the indole framework have been investigated for activity against viruses such as SARS-CoV-2. These studies often focus on the ability of indole derivatives to inhibit key viral enzymes, like RNA-dependent RNA polymerase (RdRp), or to interfere with viral entry and replication processes. While this highlights the general interest in indoles as a source of antiviral lead structures, it provides no direct evidence for the efficacy of this compound.
Investigations into Enzyme Inhibition (e.g., Urease, α-Glucosidase)
Direct experimental studies on the inhibitory effects of this compound on enzymes such as urease and α-glucosidase are not available in the current literature. The inhibition of these enzymes is a target for treating certain diseases. For instance, α-glucosidase inhibitors are used in the management of type 2 diabetes because they slow down carbohydrate digestion and glucose absorption. While various heterocyclic compounds, including some complex benzothiazine derivatives synthesized with benzoyl moieties, have been identified as potent α-glucosidase inhibitors, specific data for this compound is absent.
Antitrypanosomal Activity Investigations
No specific studies investigating the antitrypanosomal activity of this compound have been reported. The search for new treatments for trypanosomal infections, such as Chagas disease and African sleeping sickness, is ongoing due to the toxicity and resistance issues associated with current drugs. Research has explored a wide range of natural and synthetic compounds for this purpose, including other classes of aldehydes and ketones. For example, benzaldehyde-thiosemicarbazone derivatives have been synthesized and shown to possess antitrypanosomal activity. However, the potential of the this compound structure in this context remains an unexplored area of research.
Modulation of Receptor Activity and Protein Interactions
While there is no direct evidence regarding the modulation of receptor activity or protein interactions by this compound, the activity of its parent compound, indole-3-carboxaldehyde (IAld), is instructive. As mentioned previously, IAld has been identified as an agonist for the aryl hydrocarbon receptor (AhR). Activation of AhR by IAld triggers downstream events that lead to anti-inflammatory effects by suppressing ROS production and NLRP3 inflammasome activity. This demonstrates that the indole-3-carbaldehyde scaffold can engage with specific cellular receptors to modulate biological responses. Molecular docking studies on related indole derivatives, such as indolylquinazolinones, have also suggested potential binding to bacterial proteins, indicating another avenue for protein interaction. nih.gov Whether the 2-benzoyl substitution on the indole ring alters or enhances such interactions is yet to be determined.
Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts
No ¹H or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-benzoyl-1H-indole-3-carbaldehyde has been found.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Specific FT-IR absorption frequencies (cm⁻¹) corresponding to the functional groups (N-H, C=O of the aldehyde, C=O of the benzoyl group, aromatic C-H, and C=C) of this molecule are not documented.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the theoretical molecular weight is 249.27 g/mol (for C₁₆H₁₁NO₂), no experimental mass spectrometry data, including the molecular ion peak (M⁺) or fragmentation patterns from techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS), could be sourced.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There are no available UV-Vis spectra detailing the absorption maxima (λmax) that would describe the electronic transitions within the molecule.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry Confirmation
No crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction analysis of this compound is available. Therefore, precise data on its solid-state molecular geometry, including bond lengths and angles, cannot be provided.
Without access to these fundamental experimental results, a scientifically accurate and detailed article that adheres to the user's strict requirements cannot be constructed.
Computational Chemistry Investigations
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 2-benzoyl-1H-indole-3-carbaldehyde, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), would predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar structure due to the steric hindrance and electronic repulsion between the bulky benzoyl and carbaldehyde groups at adjacent positions. The phenyl ring of the benzoyl group and the indole (B1671886) plane are expected to be twisted relative to each other to minimize this strain.
Beyond geometry, DFT is instrumental in analyzing the electronic structure. It calculates the distribution of electrons within the molecule, which is key to understanding its properties. For this compound, the analysis would show high electron density around the oxygen atoms of the carbonyl groups and the nitrogen atom of the indole ring, indicating their electronegative character.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-C(O) | ~1.49 Å |
| Bond Length | C3-C(O)H | ~1.45 Å |
| Bond Length | C=O (benzoyl) | ~1.23 Å |
| Bond Length | C=O (carbaldehyde) | ~1.22 Å |
| Bond Angle | C3-C2-C(O) | ~128° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Stability Predictions
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
For this compound, the HOMO is expected to be located primarily on the electron-rich indole nucleus. In contrast, the LUMO would likely be distributed over the electron-withdrawing benzoyl and carbaldehyde groups, particularly the carbonyl carbons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the conjugated system in this molecule would likely result in a relatively small HOMO-LUMO gap, indicating its potential for chemical reactivity.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
In a hypothetical docking study, this compound would be treated as a ligand. The study would involve docking it into the active site of a selected protein target. The results would predict the binding energy, with a more negative value indicating a stronger interaction. The analysis would also reveal the specific interactions, such as hydrogen bonds (likely involving the N-H of the indole and the carbonyl oxygens) and hydrophobic interactions (with the phenyl and indole rings), that stabilize the ligand-protein complex. These insights are invaluable for understanding its potential biological activity.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
An MEP map of this compound would show intense red areas around the carbonyl oxygen atoms, highlighting their nucleophilic character. The area around the indole N-H group would also show negative potential. Conversely, blue regions would be expected around the hydrogen of the aldehyde group and the carbonyl carbons, indicating their electrophilic nature. This map provides a clear guide to the molecule's reactive sites.
Global Reactivity Parameters (GRPs) for Chemical Reactivity Assessment
Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. Key parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S).
Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.
Electronegativity (χ = (I+A)/2): The power to attract electrons.
Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Global Softness (S = 1/2η): The reciprocal of hardness; a measure of reactivity.
These parameters for this compound, calculated from its HOMO and LUMO energies, would provide a comprehensive quantitative assessment of its chemical behavior.
Table 2: Representative Global Reactivity Parameters for this compound (Illustrative Data)
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| EHOMO | - | -6.20 |
| ELUMO | - | -2.50 |
| Ionization Potential (I) | -EHOMO | 6.20 |
| Electron Affinity (A) | -ELUMO | 2.50 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.70 |
| Electronegativity (χ) | (I+A)/2 | 4.35 |
| Chemical Hardness (η) | (I-A)/2 | 1.85 |
Simulations for Conformational Analysis and Dynamics
While DFT provides a static picture of the most stable conformation, molecules are dynamic entities. Molecular dynamics (MD) simulations can be used to explore the conformational landscape and dynamics of this compound over time. An MD simulation would track the movements of the atoms at a given temperature, revealing the flexibility of the molecule. For this compound, simulations would likely show significant rotational freedom of the benzoyl group relative to the indole ring, as well as the dynamics of the aldehyde group. This information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target.
Coordination Chemistry of 2 Benzoyl 1h Indole 3 Carbaldehyde and Its Derivatives
Synthesis of Metal Complexes (e.g., Fe, Co, Ni, Cu) with Schiff Base Ligands Derived from the Compound
The synthesis of metal complexes from 2-benzoyl-1H-indole-3-carbaldehyde would typically follow a two-step procedure common for Schiff base ligands.
Step 1: Schiff Base Ligand Formation The initial step is the synthesis of the Schiff base ligand via a condensation reaction. This involves refluxing this compound with a selected primary amine (R-NH₂) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction forms the characteristic imine or azomethine group (-CH=N-). A variety of amines can be used to introduce additional coordinating atoms (e.g., using amino acids, ethanolamine, or diamines) to create bidentate, tridentate, or polydentate ligands. researchgate.netresearchgate.net
Step 2: Metal Complexation The resulting Schiff base ligand is then reacted with a metal salt, typically a chloride or acetate (B1210297) salt of iron (Fe), cobalt (Co), nickel (Ni), or copper (Cu), in an alcoholic solution. walisongo.ac.id The mixture is often heated under reflux for several hours, during which the metal complex precipitates out of the solution. jmchemsci.com The solid complex can then be isolated by filtration, washed with solvent, and dried. The stoichiometry of the final complex (metal-to-ligand ratio) can vary, with common ratios being 1:1 or 1:2, depending on the metal ion's coordination number and the ligand's denticity. researchgate.netscirp.org
A representative synthetic pathway is illustrated below:
Ligand Synthesis: this compound + R-NH₂ → (in Ethanol, reflux) → Schiff Base Ligand
Complex Synthesis: Schiff Base Ligand + MCl₂·nH₂O → (in Methanol, reflux) → [M(Ligand)ₓClᵧ]·zH₂O
Characterization of Metal-Ligand Binding Modes and Geometries
The definitive structure and nature of the metal-ligand interaction in these complexes are elucidated using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is fundamental for confirming the formation of the Schiff base and its coordination to the metal ion. A key indicator is the disappearance of the C=O stretching band of the aldehyde and the appearance of a new strong band in the 1610-1640 cm⁻¹ region, which is attributed to the azomethine (C=N) group. ijpbs.com Upon complexation, this C=N stretching frequency typically shifts to a lower wavenumber (by 10-30 cm⁻¹), indicating the coordination of the imine nitrogen to the metal center. nveo.org The appearance of new, weaker bands in the far-IR region (400-600 cm⁻¹) can be assigned to the M-N and M-O stretching vibrations, further confirming coordination. ijpbs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the diamagnetic complexes (e.g., some Co(III) or Ni(II) square planar complexes). In ¹H NMR spectra, the signal for the azomethine proton (-CH=N-) is highly diagnostic. A downfield shift of this proton signal upon complexation provides strong evidence of coordination. jmchemsci.com
Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide insight into the geometry of the metal complexes. The electronic spectra show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of the d-d transition bands are particularly useful for determining the coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.net For instance, Cu(II) complexes often exhibit broad bands characteristic of a tetragonally distorted octahedral geometry. mdpi.com Magnetic susceptibility measurements help determine the number of unpaired electrons, which supports the geometry suggested by electronic spectra. researchgate.net
| Complex | Key IR Bands (cm⁻¹) ν(C=N) | Electronic Spectra λmax (nm) | Magnetic Moment (B.M.) | Proposed Geometry |
|---|---|---|---|---|
| [Co(L)₂]·1.5H₂O | ~1615 | ~530, ~680 | ~4.90 | Octahedral |
| [Ni(L)₂]·H₂O | ~1618 | ~480, ~650 | ~3.10 | Octahedral |
| [Cu(L)₂]·4.5H₂O | ~1620 | ~630 | ~1.85 | Distorted Octahedral |
| [Fe(L)₂Cl₂(H₂O)₂] | ~1601 | ~490 | ~5.95 | Octahedral |
Data are representative values compiled from studies on analogous Schiff base complexes derived from indole-3-carbaldehyde and other related aldehydes. researchgate.netnveo.orgmdpi.com
Investigation of Catalytic Activities of Metal Complexes (e.g., Catecholase Activity)
Schiff base complexes of transition metals, particularly copper, are widely studied as functional models of metalloenzymes due to their ability to catalyze various oxidation reactions. One of the most investigated activities is catecholase-like activity.
Catecholase Activity: Catecholase is a copper-containing enzyme that catalyzes the oxidation of catechols (o-diphenols) to their corresponding o-quinones. Many synthetic copper complexes, including those with indole-based Schiff base ligands, have been shown to mimic this function. nveo.org The catalytic activity is typically studied by monitoring the formation of the o-quinone product over time using UV-Vis spectrophotometry, which shows a characteristic absorption band around 400 nm. researchgate.net
The catalytic efficiency of the complexes derived from this compound would be evaluated by determining key kinetic parameters, such as the rate of reaction and the turnover number (k_cat), which represents the number of substrate molecules converted per catalyst molecule per unit time. rsc.org Research on analogous systems has shown that the reaction rate is influenced by several factors, including the nature of the metal ion, the specific structure of the Schiff base ligand, the solvent, and the presence of different counter-ions. researchgate.net For example, dinuclear cobalt(III) complexes have also demonstrated significant catecholase activity, with reported turnover numbers as high as 79.8 h⁻¹. rsc.org
The proposed mechanism often involves the formation of a ternary complex where the catechol substrate coordinates to the metal center of the Schiff base complex. This is followed by an intramolecular electron transfer from the catechol to the metal ion (e.g., Cu(II) to Cu(I)) and subsequent oxidation by molecular oxygen to regenerate the active catalyst and release the o-quinone product. researchgate.netrsc.org
| Catalyst (Complex) | Substrate | Solvent | Turnover Rate (kcat) |
|---|---|---|---|
| Dinuclear Co(III) Schiff Base Complex | 3,5-di-tert-butylcatechol (DTBC) | Methanol | 79.8 h⁻¹ |
| In-situ Cu(II) Pyrazole (B372694) Complex | Catechol | Methanol | 69.38 µmol·L⁻¹·min⁻¹ (Vmax) |
| Fe(III) Indole (B1671886) Schiff Base Complex | 3,5-di-tert-butylcatechol (DTBC) | DMSO | 18.75 µmol·L⁻¹·min⁻¹ (Rate) |
| Cu(II) Indole Schiff Base Complex | 3,5-di-tert-butylcatechol (DTBC) | DMSO | 22.77 µmol·L⁻¹·min⁻¹ (Rate) |
Data are representative values compiled from studies on analogous Schiff base complexes. nveo.orgresearchgate.netrsc.org
Material Science Applications
Exploration in Non-Linear Optical (NLO) Material Development
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in optical switching and data storage. The efficacy of an organic NLO material is often rooted in its molecular structure, specifically the presence of a π-conjugated system linked to electron donor and acceptor groups. This arrangement facilitates intramolecular charge transfer, which is fundamental to second-order NLO responses.
The indole (B1671886) nucleus is an excellent electron donor, and when combined with electron-withdrawing groups, it can form a potent "push-pull" system. The aldehyde group at the C3 position and the benzoyl group at the N1 position of the target molecule are electron-withdrawing, setting a preliminary framework for NLO properties. Research on simpler, related structures provides strong evidence for the potential of this class of compounds. For instance, indole-3-aldehyde (IA) has been reported to exhibit a powder second harmonic generation (SHG) efficiency 38 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark inorganic NLO material. researchgate.net
Further enhancement of NLO properties can be achieved by extending the π-conjugation through the aldehyde group. One common strategy is the Claisen-Schmidt condensation of an aldehyde with a ketone to form a chalcone (B49325). Chalcones derived from indole-3-carboxaldehydes are known to possess significant NLO characteristics due to their extended donor-acceptor-π-acceptor (D-A-π-A) structure. The reaction of 2-benzoyl-1H-indole-3-carbaldehyde with various aromatic ketones could yield novel chalcones with potentially high second-order hyperpolarizability (β) values.
Table 1: Potential NLO Materials Derived from this compound
| Derivative Class | General Structure | Potential NLO Application | Key Structural Feature for NLO Activity |
| Chalcones | Indole-CH=CH-CO-Aryl | Optical Switching, Frequency Doubling | Extended π-conjugation and intramolecular charge transfer from the indole donor to the aryl ketone acceptor. |
| Schiff Bases | Indole-CH=N-Aryl | Photonic Devices, Optical Data Storage | The azomethine (-CH=N-) linkage provides a conjugated bridge, enhancing the push-pull electronic effect. |
| Biindole Derivatives | Systems based on linked indole units | Optical Limiting, Photonic Materials | Studies on 3,3′-biindole 2,2′(1H,1′H)-dione derivatives show that the biindole core possesses NLO properties that can be tuned by substitution. researchgate.net |
This table presents potential derivatives of this compound for NLO applications based on established principles of NLO material design.
Role as a Building Block for Polymeric Materials
The development of novel polymers with specific functionalities, such as conductivity or thermal stability, is a cornerstone of material science. This compound possesses two key reactive sites for polymerization: the aldehyde group and the indole ring itself.
The aldehyde functionality allows the molecule to act as a monomer in condensation polymerization reactions. For example, it can react with di-functional compounds like diamines or diols to form polyimines (polyschiff bases) or polyacetals, respectively. The resulting polymers would feature the bulky benzoyl-indole moiety as a repeating side group, which would significantly influence the polymer's physical properties, such as solubility, morphology, and thermal stability.
Furthermore, the indole ring can be polymerized through electrochemical methods or transition-metal-catalyzed coupling reactions (e.g., Stille or Suzuki coupling) to form polyindoles. nih.gov While direct polymerization of this compound is not extensively documented, the synthesis of polymers from other substituted indoles is well-established. nih.gov In such a polymer, the benzoyl-indole-carbaldehyde unit would be incorporated into the main polymer backbone, creating a conjugated system with potential applications in conductive materials and organic electronics. The synthesis of bis(indolyl)methanes (BIMs) through the reaction of indoles with aldehydes also highlights the reactivity of the indole nucleus toward carbonyl compounds, suggesting pathways for creating specific polymeric or dimeric structures. beilstein-journals.org
Table 2: Potential Polymerization Pathways for this compound
| Polymerization Type | Reactive Site(s) | Resulting Polymer Class | Potential Properties & Applications |
| Condensation Polymerization | Aldehyde group (-CHO) | Polyimines, Polyacetals | High thermal stability, processability; materials for coatings or specialty plastics. |
| Electrochemical Polymerization | Indole Ring | Polyindoles | Electrically conductive materials, sensors, electrochromic devices. |
| Cross-Coupling Reactions | C-H bonds of the Indole Ring | Conjugated Polymers | Organic semiconductors, components for organic light-emitting diodes (OLEDs). |
This table outlines the potential of this compound as a monomer for various classes of polymers.
Integration into Functionalized Materials with Specific Attributes
The creation of functionalized materials with tailored attributes, such as fluorescence for sensing or catalytic activity, is a highly active area of research. The aldehyde group of this compound is a versatile chemical handle for integrating the indole scaffold into larger, more complex systems.
A primary route for functionalization is the synthesis of Schiff bases through condensation with primary amines. ijpbs.comnih.gov The resulting imine (-CH=N-) linkage is not only structurally important but also often imparts unique photophysical properties. Research has shown that Schiff bases derived from indole-3-carbaldehyde can exhibit high fluorescence quantum yields and function as efficient metal-free organic fluorescent and semiconductor materials. researchgate.net A patent describes bis-Schiff bases synthesized from indole-3-carboxaldehyde (B46971) and benzidine (B372746) as having strong fluorescence, suggesting their use as fluorescent materials. google.com By reacting this compound with different aromatic or aliphatic amines, a library of Schiff bases with tunable electronic and photophysical properties can be generated. These materials could find use in chemical sensors, particularly for metal ions, and as active layers in optoelectronic devices. rsc.org
Furthermore, these Schiff base ligands can be used to chelate metal ions, forming a wide array of metal complexes. nih.govnih.gov The coordination of the indole-derived ligand to a metal center can enhance or modify its intrinsic properties, leading to materials with applications in catalysis, bio-imaging, and therapeutics. ijpbs.comnih.gov For example, complexes of mercury (II) and zirconium (IV) with Schiff bases derived from indole-3-carboxaldehyde have been synthesized and characterized. ijpbs.com The N-benzoyl group in the target compound would sterically and electronically influence the coordination geometry and stability of such complexes, providing a mechanism for fine-tuning the properties of the final material.
Table 3: Examples of Functionalized Materials Derived from Indole-3-Carbaldehyde Scaffolds
| Functional Material | Synthetic Precursor | Key Functional Group | Specific Attribute / Application |
| Fluorescent Sensors | Indole-3-carbaldehyde Schiff Bases | Imine (-CH=N-) | High fluorescence quantum yield, sensing of metal ions (e.g., Cu²⁺). researchgate.netrsc.org |
| Aggregation-Induced Emission (AIE) Materials | Salicylaldehyde-Indole Conjugates | Imine (-CH=N-) | Strong emission in aggregated states, multi-stimuli response. rsc.org |
| Metal-Organic Complexes | Indole-derived Schiff Base Ligands | Imine and other donor atoms | Catalysis, antimicrobial agents, bio-imaging. ijpbs.comnih.govnih.gov |
| Bis-Schiff Bases | Indole-3-carbaldehyde, Benzidine | Two Imine groups in a conjugated system | Fluorescent materials for industrial applications. google.com |
This table summarizes the types of functionalized materials that can be developed using this compound as a starting block, based on research on related indole derivatives.
Catalytic Applications of 2 Benzoyl 1h Indole 3 Carbaldehyde Derivatives
Application in Organic Transformation Catalysis
Currently, there is a notable absence of research detailing the direct use of 2-benzoyl-1H-indole-3-carbaldehyde derivatives as standalone catalysts in organic transformations. The focus of existing literature is predominantly on their role as ligands. However, the indole-3-carbaldehyde framework itself is a key component in the synthesis of more complex molecules that can possess catalytic properties. For instance, derivatives of indole-3-carboxaldehyde (B46971) have been used in Biginelli reactions to synthesize compounds with significant antioxidant activity.
Role as a Ligand in Homogeneous or Heterogeneous Catalytic Systems
The most significant catalytic role of indole-3-carbaldehyde derivatives is as Schiff base ligands that coordinate with various transition metals to form catalytically active complexes. These complexes have demonstrated efficacy in a range of catalytic reactions, most notably in mimicking the function of enzymes like catecholase.
Schiff bases derived from the condensation of 1H-indole-3-carbaldehyde with various amines readily form stable complexes with metal ions such as Copper(II) and Iron(III). nveo.orgnveo.org These metal complexes have been shown to be catalytically active in oxidation reactions. nveo.orgnveo.org For example, a Schiff base formed from 1H-indole-3-carbaldehyde and 4,6-diaminobenzene-1,3-dithiol, when complexed with Cu(II) and Fe(III), was studied for its ability to mimic catecholase oxidase. nveo.orgnih.gov All the resulting metal complexes were found to be catalytically active, with one of the complexes exhibiting the highest turnover rate. nveo.orgnih.gov The catalytic process was monitored and revealed the formation of hydrogen peroxide, suggesting an oxidation mechanism that proceeds through a semiquinolate species. nveo.orgnih.gov
The general utility of Schiff base metal complexes in catalysis is well-established, with applications in oxidation, reduction, and various cross-coupling reactions. ijpbs.com The electronic and steric properties of the Schiff base ligand, which are influenced by the substituents on the indole (B1671886) ring and the amine precursor, play a crucial role in the catalytic activity and selectivity of the resulting metal complex. While specific data on this compound derivatives is lacking, it can be inferred that the introduction of a benzoyl group at the 2-position would significantly modulate the electronic and steric environment of the ligand, thereby influencing the catalytic behavior of its metal complexes.
The following table summarizes the catalytic activity of metal complexes derived from the parent 1H-indole-3-carbaldehyde Schiff bases, illustrating the types of catalytic systems and their applications.
| Ligand Derivative (from 1H-indole-3-carbaldehyde) | Metal Ion | Catalytic Application | Key Findings |
| 4-(((E)-(1H-indol-3-yl)methylene)amino)-6-(((E)-indolin-3-ylmethylene)amino)benzene-1,3-dithiol | Cu(II), Fe(III) | Catecholase mimicry (Oxidation of 3,5-di-tert-butylcatechol) | All complexes were catalytically active; one Fe(III) complex showed the highest turnover rate. nveo.orgnih.gov |
| Schiff base with m-aminobenzoic acid | Co(II), Ni(II), Cu(II), Zn(II) | General antimicrobial activity screening (related to catalytic biological processes) | The order of activity was found to be Cu(II) > Co(II) > Ni(II) > Zn(II) > Ligand. nih.gov |
| Schiff base with L-histidine | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Photocatalytic efficiency and antimicrobial activity | The prepared compounds were found to be photocatalytically active. acs.org |
| Schiff base with 1,4-diaminobutane | Hg(II), Zr(IV) | General organic catalysis (mentioned as a potential application) | The primary focus of the study was on synthesis and antimicrobial activity, with organic catalysis noted as a potential application area for such complexes. ijpbs.com |
Future Perspectives and Research Directions
Emerging Synthetic Strategies for Highly Substituted Indole (B1671886) Carbaldehydes
The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of 2-benzoyl-1H-indole-3-carbaldehyde derivatives. Future research is anticipated to focus on several key areas:
Catalyst-Controlled Cyclization Reactions: The use of catalysts to control the cyclization of 2-indolylmethanols with various reagents is a promising avenue for creating diverse indole-fused scaffolds. nih.gov These reactions, proceeding under mild conditions, offer a pathway to structurally varied indole derivatives with good to excellent yields. nih.gov
Multi-Component Reactions (MCRs): One-pot, multi-component reactions are increasingly recognized for their efficiency and atom economy in generating molecular complexity. nih.gov The application of MCRs to the synthesis of highly substituted indoles, including those based on the this compound framework, is a burgeoning field. nih.gov These strategies allow for the rapid assembly of complex molecules from simple starting materials, often with high yields and reduced waste. nih.govresearchgate.net
Flow Chemistry: Microflow technologies are being explored for the synthesis of substituted indoles, particularly for reactions involving unstable intermediates. nih.gov This approach offers significant advantages in terms of yield, reproducibility, and safety compared to traditional batch processing. nih.gov The one-flow synthesis of indoles via sequential 1,2-addition and nucleophilic substitution of indolyl-3-carbaldehydes demonstrates the potential of this technology. nih.gov
C-H Bond Functionalization: Direct functionalization of the indole C-H bonds represents a powerful and atom-economical approach to creating substituted indoles. researchgate.net Future strategies will likely focus on developing novel directing groups and catalysts to achieve site-selective functionalization at various positions of the indole nucleus, including the typically less reactive C4, C5, C6, and C7 positions. researchgate.net
Synthesis of Haloindole Carboxaldehyde Precursors: Haloindole carboxaldehydes are versatile intermediates in organic synthesis, serving as precursors for a wide range of biologically active molecules and heterocycles. researchgate.net Research into new methods for the synthesis of various halogen-substituted indole aldehydes will continue to be a priority, as these compounds are valuable starting materials for further elaboration. researchgate.netresearchgate.net
Advanced Computational Modeling for Predictive Research
Computational chemistry is becoming an indispensable tool in the study of indole derivatives, enabling the prediction of their properties and interactions, thereby guiding synthetic efforts and biological testing. researchgate.netmdpi.comnih.gov
Density Functional Theory (DFT) Calculations: DFT is increasingly used to investigate the electronic structure, reactivity, and spectroscopic properties of indole derivatives. researchgate.netbiorxiv.org These calculations can provide insights into the effect of different substituents on the molecule's properties, helping to design compounds with desired characteristics. researchgate.net For instance, DFT can be used to calculate HOMO-LUMO energy gaps and quantum chemical parameters to predict the reactivity and potential biological activity of novel derivatives. biorxiv.org
Molecular Docking and Dynamics Simulations: To understand the interaction of indole derivatives with biological targets, molecular docking and molecular dynamics (MD) simulations are employed. mdpi.comnih.gov These techniques can predict the binding mode and affinity of a ligand to a receptor, providing a rationale for its biological activity and guiding the design of more potent and selective compounds. mdpi.comnih.gov For example, docking studies have been used to investigate the binding of indole derivatives to the active sites of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov
Predictive Models for ADME/Tox: In silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) are crucial for the early-stage evaluation of drug candidates. biorxiv.org The use of computational tools to predict the pharmacokinetic and toxicological profiles of new this compound derivatives will help to prioritize compounds for further development and reduce the reliance on animal testing. biorxiv.org
Broadening the Scope of Biological Investigations and Target Identification
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide array of biological activities. mdpi.commdpi.com Future research on this compound and its derivatives will aim to expand their therapeutic potential.
Exploration of New Therapeutic Areas: While indole derivatives have been extensively studied for their anticancer properties, there is growing interest in their potential for treating other diseases. mdpi.commdpi.commdpi.com This includes infectious diseases (antibacterial, antifungal, antiviral), inflammatory disorders, and neurodegenerative diseases. mdpi.comnih.govnumberanalytics.comnumberanalytics.com
Identification of Novel Biological Targets: A key challenge and opportunity is the identification of new biological targets for indole derivatives. nih.govresearchgate.net In silico target prediction and drug repositioning strategies are being used to identify potential new applications for existing and novel indole compounds. nih.gov For example, computational analyses have suggested that oxindole (B195798) derivatives may interact with targets such as VEGFR-2. nih.gov
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which indole derivatives exert their biological effects is crucial for their development as therapeutic agents. nih.gov Future studies will focus on identifying the specific signaling pathways and molecular targets modulated by these compounds, such as the MAPK signaling pathway in cancer. mdpi.com This will involve a combination of biochemical, cellular, and in vivo studies.
Innovations in Material and Catalytic Applications
Beyond their biological applications, indole derivatives are also showing promise in the fields of materials science and catalysis.
Development of Novel Organic Materials: The unique photophysical properties of some indole derivatives make them attractive candidates for the development of new organic materials. researchgate.netacs.org For instance, certain cyclopenta[b]indol-1(4H)-one derivatives, synthesized from indole carbaldehydes, have been shown to exhibit fluorescence, with potential applications in organic light-emitting diodes (OLEDs) and sensors. acs.org
Indole-Based Catalysts and Ligands: The indole scaffold can be incorporated into ligands for metal-catalyzed reactions. mdpi.com The ability of the indole nitrogen and other functionalities to coordinate with metal centers makes them versatile components in the design of new catalysts for asymmetric synthesis and other transformations. mdpi.com
Supramolecular Chemistry: The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable building block in supramolecular chemistry. Future research may explore the use of this compound derivatives in the construction of complex, self-assembled architectures with novel functions.
Q & A
Basic: What are the critical steps in synthesizing 2-benzoyl-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves benzoylation of indole-3-carbaldehyde derivatives. Key steps include:
- Benzoylation : Reacting indole-3-carbaldehyde with benzoyl chloride under anhydrous conditions, often using a base like K₂CO₃ to deprotonate reactive sites. Solvents such as dichloromethane or toluene are selected based on polarity and boiling point .
- Temperature Control : Maintaining reflux temperatures (e.g., 80–110°C) to ensure complete reaction while minimizing side products. Reaction times (~10–12 hours) are empirically determined via thin-layer chromatography (TLC) monitoring .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the product. Yield optimization may require iterative adjustments to solvent ratios and temperature .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., benzoyl group at C2, aldehyde at C3). Aromatic protons appear in δ 7.2–8.5 ppm, while the aldehyde proton resonates near δ 10.0 ppm .
- IR Spectroscopy : Confirms carbonyl stretches (C=O of benzoyl at ~1680 cm⁻¹ and aldehyde at ~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ ~250–300 nm) assesses purity, while TLC tracks reaction progress using silica plates and visualizing agents like iodine .
Advanced: How can crystallographic challenges in resolving the structure of this compound be addressed?
Methodological Answer:
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å). Crystals are grown via slow evaporation in solvents like ethanol or DCM .
- Refinement : Employ SHELXL for small-molecule refinement. Challenges include disordered benzoyl groups; constraints (e.g., ISOR, SIMU) stabilize thermal parameters. Twinning or low-resolution data may require alternative space group testing .
- Validation : Check for R-factor convergence (<5%) and validate using tools like PLATON’s ADDSYM to detect missed symmetry .
Advanced: How can researchers resolve contradictory spectroscopic data for derivatives of this compound?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC/HMBC to assign ambiguous peaks). For example, HMBC correlations between the aldehyde proton and C3 resolve positional ambiguity .
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software). Deviations >0.5 ppm suggest misassignment .
- Crystallographic Evidence : SCXRD provides unambiguous structural confirmation, resolving conflicts arising from overlapping signals .
Advanced: What strategies stabilize the reactive aldehyde group during functionalization reactions?
Methodological Answer:
- Protection : Convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene. Deprotection is achieved via acidic hydrolysis (e.g., HCl/THF) .
- Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation. Use anhydrous solvents (e.g., DMF dried over molecular sieves) .
- Kinetic Control : Lower reaction temperatures (0–5°C) slow down side reactions, favoring selective nucleophilic addition to the aldehyde .
Advanced: How do substituents on the benzoyl group influence biological activity in SAR studies?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -Cl at the para position enhance electrophilicity, increasing interactions with biological targets (e.g., kinase active sites) .
- Steric Effects : Bulky groups (e.g., -OCH₃) at the ortho position reduce binding affinity due to steric hindrance. Docking simulations (AutoDock Vina) predict binding modes .
- Bioassay Validation : Test derivatives against cancer cell lines (e.g., MTT assay on HeLa cells). EC₅₀ values correlate with substituent electronic profiles .
Advanced: What methodologies are used to introduce halogen substituents to the indole core?
Methodological Answer:
- Electrophilic Halogenation : Use N-bromosuccinimide (NBS) or I₂ in acetic acid to halogenate the indole C5/C6 positions. Regioselectivity is controlled by directing groups (e.g., -CHO at C3) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze coupling of bromo-indole derivatives with aryl boronic acids. Optimize with microwave irradiation (100°C, 30 min) .
- Radical Halogenation : AIBN-initiated reactions with CCl₄ or CBr₄ under UV light introduce halogens at less-reactive positions .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic attacks?
Methodological Answer:
- Fukui Functions : Calculate using DFT (e.g., B3LYP/6-31G*) to identify nucleophilic (f⁻) and electrophilic (f⁺) sites. The aldehyde carbon typically shows high f⁺, guiding attack sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution; regions of high positive charge (e.g., aldehyde carbon) attract nucleophiles like amines or Grignard reagents .
- Transition State Analysis : Locate TS structures using QST2/QST3 methods in Gaussian. Activation energies predict reaction feasibility under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
